molecular formula C22H21N3O2S B264849 N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No. B264849
M. Wt: 391.5 g/mol
InChI Key: WWDGJCHEPVSDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide, commonly known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit promising results in various preclinical studies, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain enzymes and transcription factors involved in inflammation and cancer progression.
Biochemical and physiological effects:
Compound X has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit cell proliferation and induce apoptosis in cancer cells, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its ability to exhibit potent and selective effects on various targets. However, one of the limitations of using compound X is its relatively complex synthesis method, which may limit its availability for further research.

Future Directions

There are several future directions for the research on compound X. One of the areas of interest is the development of more efficient synthesis methods to increase the availability of the compound for further research. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various diseases.

Synthesis Methods

Compound X can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with thioamide followed by the reaction with 4-methoxyphenylboronic acid. The resulting intermediate is then reacted with acetic anhydride to produce the final product.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies.

properties

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H21N3O2S/c1-27-18-8-6-15(7-9-18)22-25-17(14-28-22)12-21(26)23-11-10-16-13-24-20-5-3-2-4-19(16)20/h2-9,13-14,24H,10-12H2,1H3,(H,23,26)

InChI Key

WWDGJCHEPVSDHW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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